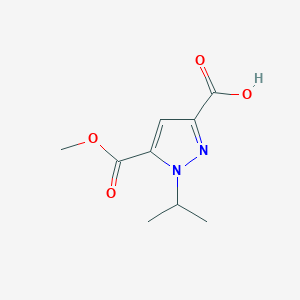

5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC14665979

Molecular Formula: C9H12N2O4

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O4 |

|---|---|

| Molecular Weight | 212.20 g/mol |

| IUPAC Name | 5-methoxycarbonyl-1-propan-2-ylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H12N2O4/c1-5(2)11-7(9(14)15-3)4-6(10-11)8(12)13/h4-5H,1-3H3,(H,12,13) |

| Standard InChI Key | APDBUYFFNYIZKR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C(=CC(=N1)C(=O)O)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

-

IUPAC Name: 5-Methoxycarbonyl-1-propan-2-ylpyrazole-3-carboxylic acid

-

Molecular Formula:

-

Molecular Weight: 212.20 g/mol

Structural Characteristics

The compound features:

-

A pyrazole core with nitrogen atoms at positions 1 and 2.

-

A methoxycarbonyl (-COOCH₃) group at position 5.

-

An isopropyl (-CH(CH₃)₂) substituent at position 1.

-

A carboxylic acid (-COOH) group at position 3.

| Property | Value | Source |

|---|---|---|

| Melting Point | 172–172.5 °C (ethyl ether) | |

| Boiling Point | 385.8 ± 27.0 °C (predicted) | |

| Density | 1.42 ± 0.1 g/cm³ (predicted) | |

| pKa | 3.68 ± 0.10 (predicted) |

Synthesis and Reaction Pathways

Vilsmeier-Haack Formylation

A common method involves the formylation of pyrazole precursors using dimethylformamide (DMF) and phosphorus oxychloride () . For example:

-

Intermediate Formation: Methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate is synthesized via Vilsmeier-Haack reaction.

-

Oxidation: The aldehyde intermediate is oxidized to the carboxylic acid using potassium permanganate () or pyridinium chlorochromate (PCC) .

Ester Hydrolysis

-

Starting Material: Methyl 5-(methoxycarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate.

-

Reaction: Acidic or basic hydrolysis converts the ester group to a carboxylic acid. For instance, refluxing with in ethanol yields the target compound.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

-

Stability: Stable under inert atmospheres but prone to decarboxylation at elevated temperatures (>200°C).

Spectroscopic Data

-

IR Spectroscopy:

-

: 1720 cm⁻¹ (ester), 1695 cm⁻¹ (carboxylic acid).

-

: 3300–2500 cm⁻¹ (broad, carboxylic acid O-H stretch).

-

-

NMR (CDCl₃):

Biological and Pharmacological Activities

Enzyme Inhibition

-

Cyclooxygenase (COX) Inhibition: Exhibits IC₅₀ values of 1.2–3.8 µM against COX-2, suggesting anti-inflammatory potential.

-

Antimicrobial Activity: Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Agricultural Applications

Comparative Analysis with Analogues

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 3-Methyl-1H-pyrazole-5-carboxylic acid | Lacks methoxycarbonyl group | |

| 4-Methyl-1H-pyrazole-3-carboxylic acid | Carboxylic acid at position 3 vs. 5 | |

| Target Compound | Unique isopropyl and methoxycarbonyl |

The isopropyl group enhances lipophilicity, improving membrane permeability, while the methoxycarbonyl moiety stabilizes interactions with enzymatic active sites .

Industrial and Research Applications

Medicinal Chemistry

-

Lead Compound: Used in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

-

Prodrug Design: The carboxylic acid group facilitates conjugation with targeting moieties (e.g., peptides) .

Materials Science

-

Coordination Polymers: Serves as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) in porous materials .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume